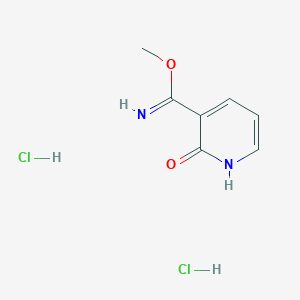
Methyl 2-hydroxynicotinimidate dihydrochloride
Vue d'ensemble
Description
Methyl 2-hydroxynicotinimidate dihydrochloride, also known as MHN, is a chemical compound that has recently gained attention in scientific research for its potential applications in various fields. Its molecular weight is 152.15 g/mol and 225.07 and its molecular formula is C7H8N2O2 and C7H10Cl2N2O2 .
Applications De Recherche Scientifique
Carrier System for Drug Delivery
A study by Palomino, Kessel, and Horwitz (1989) evaluated the utility of the dihydropyridine in equilibrium pyridinium salt redox system for specific delivery and sustained release of model compounds to the brain. This approach could potentially be used for delivering therapeutics across the blood-brain barrier, indicating a novel method for treating neurological disorders, such as the complicating neurological disorders of AIDS (Palomino, Kessel, & Horwitz, 1989).
Analytical Chemistry Application
Miller (1982) presented a method for routine analysis of bacterial whole-cell fatty acid methyl esters, including hydroxy acids, using a simple base wash of extracts before injection. This technique eliminates the tailing of the hydroxy acid peaks even after extended use, showcasing its importance in microbial analysis and identification (Miller, 1982).
Synthesis of Unnatural Acyclo Thymidine Mimics
Wang et al. (2000) synthesized a group of derivatives designed as acyclic 5-substituted-2'-deoxyuridine (thymidine) mimics for evaluation as anticancer and antiviral agents. Although these compounds exhibited varying levels of cytotoxicity against cancer cell lines, they were inactive as antiviral agents in a broad-spectrum antiviral screen (Wang et al., 2000).
Antiviral Application
Field et al. (1983) discovered that 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine, a compound structurally similar to Methyl 2-hydroxynicotinimidate dihydrochloride, selectively inhibits the replication of herpes group viruses, indicating potential applications in antiviral therapy (Field et al., 1983).
Biomarker for Lipid Peroxidation
Gérard-Monnier et al. (1998) developed a colorimetric assay for lipid peroxidation using 1-methyl-2-phenylindole, which reacts with malondialdehyde (MDA) and 4-hydroxyalkenals to yield a stable chromophore. This assay is crucial for studying oxidative stress and its implications in various diseases (Gérard-Monnier et al., 1998).
Amidination Reagent for Pharmacology
Popov, Korchagina, and Karataeva (2013) explored the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, highlighting its potential pharmacological applications due to its predicted biological activities, such as anti-tumor, anti-cancer, and anti-thrombosis effects, without toxic and carcinogenic effects (Popov, Korchagina, & Karataeva, 2013).
Propriétés
IUPAC Name |
methyl 2-oxo-1H-pyridine-3-carboximidate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c1-11-6(8)5-3-2-4-9-7(5)10;;/h2-4,8H,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDAFAQTERMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CNC1=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1486977.png)
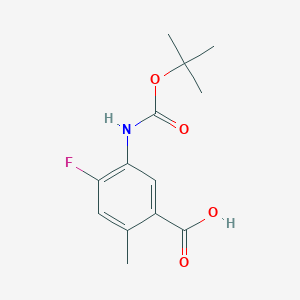
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B1486980.png)
![4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1486981.png)
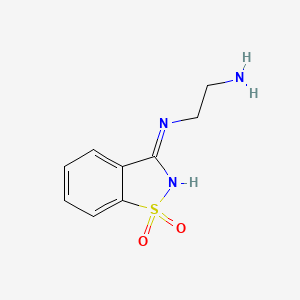
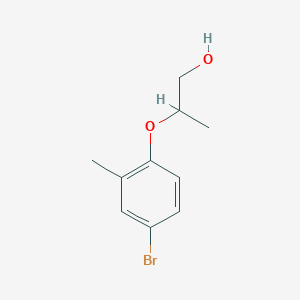
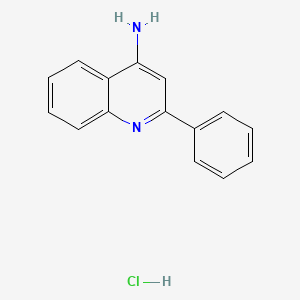

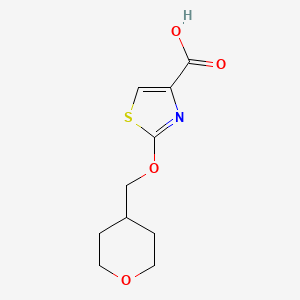
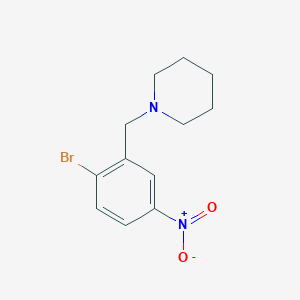
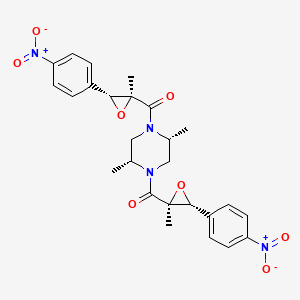


![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)